Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride
Overview
Description
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is a chemical compound that belongs to the family of bicyclic compounds. It is also known as norbornenone chloride and is used in various chemical reactions as a reagent. The compound has a unique structure that makes it useful in several chemical applications.2.1]hept-2-ene-1-carbonyl chloride.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is widely used in scientific research for various applications. It is used as a reagent in organic synthesis, and its unique structure makes it useful in several chemical reactions. The compound is also used in the synthesis of various pharmaceuticals and agrochemicals. It is used in the preparation of intermediates for the synthesis of prostaglandins, steroids, and other biologically active compounds.
Mechanism Of Action
The mechanism of action of bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is not well understood. However, it is believed that the compound undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols. The compound is also known to undergo cycloaddition reactions with various dienes and alkynes.
Biochemical And Physiological Effects
The biochemical and physiological effects of bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride are not well studied. However, the compound is known to be toxic and can cause severe skin and eye irritation. It is also known to be a potent irritant to the respiratory system and can cause severe respiratory distress.
Advantages And Limitations For Lab Experiments
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride has several advantages as a reagent in lab experiments. It is readily available and inexpensive, and its unique structure makes it useful in several chemical reactions. However, the compound is highly toxic and requires careful handling and disposal. It is also not suitable for use in experiments that involve living organisms.
Future Directions
There are several future directions for research on bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride. One area of research could be the development of new synthetic methods for the compound. Another area of research could be the study of the compound's mechanism of action and its interactions with various nucleophiles. Additionally, the compound's potential as a catalyst in various chemical reactions could also be explored. Finally, the compound's toxicity could be further studied to develop safer handling and disposal methods.
properties
CAS RN |
15023-40-2 |
---|---|
Product Name |
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride |
Molecular Formula |
C8H9ClO |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-7(10)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2 |
InChI Key |
CAWIWUDQLJOOFM-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1C=C2)C(=O)Cl |
Canonical SMILES |
C1CC2(CC1C=C2)C(=O)Cl |
synonyms |
Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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